Bromobenzenos

Bromobenzenes are a class of organic compounds characterized by the presence of one or more bromine atoms attached to a benzene ring. These compounds are widely used in various industrial applications, including pharmaceuticals, dyes, and agrochemicals due to their unique chemical properties.

Typically synthesized through electrophilic aromatic substitution reactions, bromobenzenes exhibit high reactivity towards nucleophiles and can participate in numerous organic transformations. Their physical properties, such as solubility and melting points, vary depending on the number of bromine substituents and their position around the benzene ring.

Bromobenzenes play a crucial role in the synthesis of complex molecules through halogenation processes, enabling the development of new materials with tailored characteristics. However, handling these compounds requires strict safety protocols due to their potential for reactive behavior and environmental concerns associated with bromine compounds.

In summary, bromobenzenes are versatile intermediates with extensive applications across multiple industries, driven by their structural diversity and chemical reactivity.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

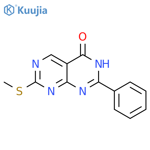

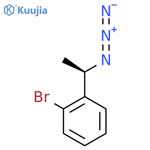

1-(1R)-1-azidoethyl-2-bromobenzene | 1086599-67-8 | C8H8BrN3 |

|

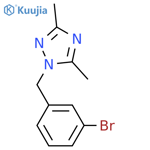

1H-1,2,4-Triazole, 1-[(3-bromophenyl)methyl]-3,5-dimethyl- | 1248046-13-0 | C11H12BrN3 |

|

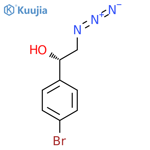

(S)-1-(4-Bromophenyl)-2-azidoethanol | 297765-50-5 | C8H8BrN3O |

|

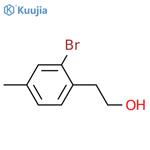

2-(2-bromo-4-methylphenyl)ethan-1-ol | 1554553-71-7 | C9H11BrO |

|

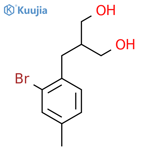

2-(2-Bromo-4-methylbenzyl)propane-1,3-diol | 1493853-67-0 | C11H15BrO2 |

|

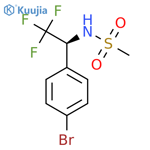

(S)-N-(1-(4-Bromophenyl)-2,2,2-trifluoroethyl)methanesulfonamide | 1448682-01-6 | C9H9BrF3NO2S |

|

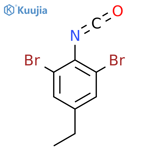

77159-78-5 | C9H7Br2NO | |

|

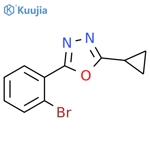

1,3,4-Oxadiazole, 2-(2-bromophenyl)-5-cyclopropyl- | 675830-41-8 | C11H9BrN2O |

|

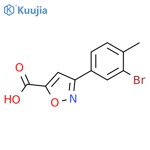

5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)- | 1595703-91-5 | C11H8BrNO3 |

|

(3-bromo-4-methylphenyl)methanesulfonamide | 1566948-84-2 | C8H10BrNO2S |

Literatura Relacionada

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

-

3. Back matter

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

Fornecedores recomendados

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados